Tert-butyl (E)-2-(3-ethoxy-3-oxoprop-1-EN-1-YL)morpholine-4-carboxylate
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Overview
Description
1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate is an organic compound characterized by its distinctive structure. It is often studied for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound's unique chemical properties make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate generally involves a series of carefully controlled chemical reactions. Typically, the process begins with the esterification of appropriate starting materials, followed by subsequent steps like ethoxylation and morpholine incorporation under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: : In industrial settings, large-scale production of this compound may involve automated processes with stringent quality control measures to ensure high purity and yield. Industrial synthesis often employs catalysts and optimized reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: : 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and alkyl halides for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products: : The major products formed from these reactions depend on the type of reaction performed. For example, oxidation might yield carboxylic acids, reduction could lead to alcohols, and substitution might produce new ester derivatives.
Scientific Research Applications
Chemistry: : In chemistry, 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: : This compound is employed in biological research to study its interactions with various biomolecules and its potential effects on biological systems.
Medicine: : In medicine, it is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: : The compound is also valuable in industrial applications, where it may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mechanism: : The compound exerts its effects through specific molecular interactions and pathways. Its mechanism of action involves binding to target molecules, leading to changes in their activity or function.
Molecular Targets and Pathways: : Potential molecular targets include enzymes, receptors, and proteins involved in various biological processes. The pathways affected by these interactions can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include various morpholine derivatives and ethoxy-substituted esters, such as ethyl 4-morpholinecarboxylate and ethoxyacetyl-morpholine.
Uniqueness: : What sets 1,1-Dimethylethyl 2-[(1E)-3-ethoxy-3-oxo-1-propen-1-yl]-4-morpholinecarboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-3-ethoxy-3-oxoprop-1-enyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3/b7-6+ |
InChI Key |
RGJIGNQRWZGAAX-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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